2-(2-Aminoethyl)-5-methylaniline
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Overview
Description
2-(2-Aminoethyl)-5-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methyl group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methylaniline can be achieved through several methods. One common approach involves the alkylation of 5-methylaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-methylaniline and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can yield corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-3-methylaniline
- 2-(2-Aminoethyl)-4-methylaniline
- 2-(2-Aminoethyl)-6-methylaniline
Comparison
2-(2-Aminoethyl)-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
605668-98-2 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-methylaniline |
InChI |
InChI=1S/C9H14N2/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6H,4-5,10-11H2,1H3 |
InChI Key |
GXAYZNIICJMKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN)N |
Origin of Product |
United States |
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